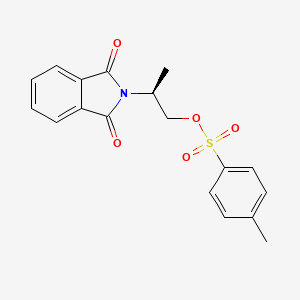![molecular formula C19H21N5O2 B3294623 2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887455-39-2](/img/structure/B3294623.png)
2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Vue d'ensemble
Description
2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione, commonly known as caffeine, is a naturally occurring stimulant that is widely consumed in various forms such as coffee, tea, and energy drinks. Caffeine has been studied extensively due to its effects on the central nervous system and its potential health benefits.
Applications De Recherche Scientifique
Caffeine has been studied extensively for its effects on cognitive function, physical performance, and various health outcomes. Research has shown that caffeine can improve cognitive function, including attention, reaction time, and memory. It has also been shown to improve physical performance, particularly in endurance exercise. Additionally, caffeine has been associated with a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
Mécanisme D'action
Caffeine acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine increases the activity of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects. It can increase heart rate, blood pressure, and metabolic rate, and has been shown to increase the release of several hormones, including adrenaline and cortisol. Additionally, caffeine can affect the absorption and metabolism of other substances, including medications.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has several advantages for use in lab experiments, including its widespread availability, low cost, and well-established effects on the central nervous system. However, caffeine also has limitations, including the potential for individual variability in response, the potential for confounding factors such as caffeine withdrawal, and the need for careful control of dosage and timing.
Orientations Futures
There are several potential future directions for caffeine research. One area of interest is the potential health benefits of caffeine, particularly in relation to chronic disease prevention. Additionally, there is ongoing research into the effects of caffeine on cognitive function and physical performance, as well as the potential for caffeine to be used as a therapeutic agent for certain conditions such as Parkinson's disease. Finally, there is interest in developing new methods for caffeine synthesis and purification to improve efficiency and reduce environmental impact.
Propriétés
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-6-22-17(25)15-16(21(5)19(22)26)20-18-23(12(3)13(4)24(15)18)14-10-8-7-9-11(14)2/h7-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFMXGWKJGDYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4C)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B3294548.png)
![1-(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3294554.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294557.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294566.png)







![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3294614.png)
